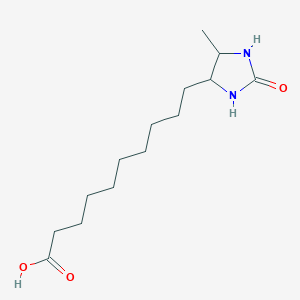
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of cyano, dichloro, methoxy, and fluoro groups in the structure suggests potential biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the acrylamide backbone: This can be achieved by reacting an appropriate acrylamide precursor with a cyano group donor under basic conditions.
Introduction of the dichloro and methoxy groups: These groups can be introduced through electrophilic aromatic substitution reactions using suitable chlorinating and methoxylating agents.
Amination reaction: The amino group can be introduced by reacting the intermediate with an appropriate amine, such as 3-fluoro-4-methoxyaniline, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Introduction of new functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of cyano and halogen groups suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity. The structural features suggest it could interact with biological targets.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the halogen and methoxy groups could influence binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-N-(2,4-dichlorophenyl)-3-((3-fluorophenyl)amino)acrylamide
- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((4-methoxyphenyl)amino)acrylamide
- 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-chlorophenyl)amino)acrylamide
Uniqueness
The unique combination of cyano, dichloro, methoxy, and fluoro groups in 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-((3-fluoro-4-methoxyphenyl)amino)acrylamide distinguishes it from similar compounds. These functional groups contribute to its potential reactivity and bioactivity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H14Cl2FN3O3 |
|---|---|
Peso molecular |
410.2 g/mol |
Nombre IUPAC |
(E)-2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-(3-fluoro-4-methoxyanilino)prop-2-enamide |
InChI |
InChI=1S/C18H14Cl2FN3O3/c1-26-16-4-3-11(5-14(16)21)23-9-10(8-22)18(25)24-15-7-17(27-2)13(20)6-12(15)19/h3-7,9,23H,1-2H3,(H,24,25)/b10-9+ |
Clave InChI |
OMRXWDRAEJMPHB-MDZDMXLPSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2Cl)Cl)OC)F |
SMILES canónico |
COC1=C(C=C(C=C1)NC=C(C#N)C(=O)NC2=CC(=C(C=C2Cl)Cl)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


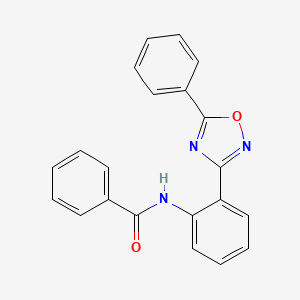
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
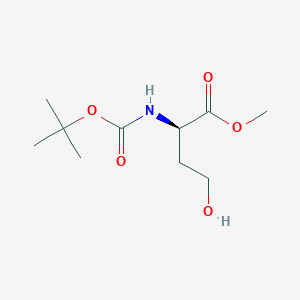
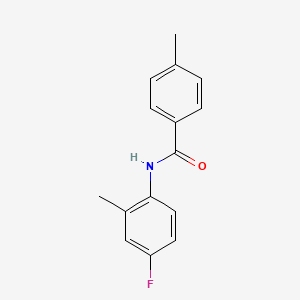
![5-(2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)pyridin-2-amine hydrochloride](/img/structure/B15219386.png)
![tert-Butyl (8aS)-6-oxo-7-(prop-2-yn-1-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15219391.png)

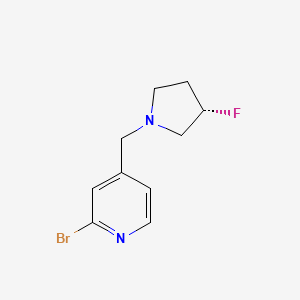
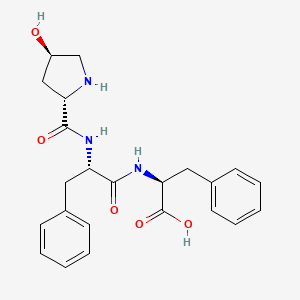
![(1R,6R,7R)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B15219409.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15219414.png)

![4-[2-(Pyrazin-2-yl)-1,3-oxazol-5-yl]aniline](/img/structure/B15219427.png)
